molecular formula C13H10O3 B8488620 2-Hydroxy-5-phenoxybenzaldehyde

2-Hydroxy-5-phenoxybenzaldehyde

Cat. No. B8488620
M. Wt: 214.22 g/mol
InChI Key: QJPGNXTVPKAIOB-UHFFFAOYSA-N
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Patent
US05155130

Procedure details

The starting material is prepared as follows: 4-Phenoxyphenol (20.0 g, 107 mmol) and sodium hydroxide (3.8 g, 845 mmol) are dissolved in a water/ethanol (130 ml/26 ml) mixture and heated at 70° C. To this reaction mixture is added chloroform (24.6 g, 215 mmol) dropwise over 45 minutes, and heating is continued for 3 hours. The mixture is cooled to room temperature, and then evaporated. The aqueous phase is acidified with conc. HCl to pH 1-3, and extracted twice with ether. The extracts are dried (MgSO4) and evaporated. Silica gel chromatography (10% ethyl acetate/hexane) of the residual oil yields 5-phenoxy-2-hydroxybenzaldehyde as a yellow solid, m.p. 54°-55° C., which is converted to 3-(N-hydroxyaminomethyl)-6-phenoxy-2H-1-benzopyran as described under (a).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
3.8 g
Type
reactant
Reaction Step One
Name
water ethanol
Quantity
130 mL
Type
reactant
Reaction Step One
Quantity
24.6 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]([C:8]1[CH:13]=[CH:12][C:11]([OH:14])=[CH:10][CH:9]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[OH-].[Na+].C(Cl)(Cl)Cl.O.[CH2:22]([OH:24])C>>[O:1]([C:8]1[CH:9]=[CH:10][C:11]([OH:14])=[C:12]([CH:13]=1)[CH:22]=[O:24])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
O(C1=CC=CC=C1)C1=CC=C(C=C1)O
Name
Quantity
3.8 g
Type
reactant
Smiles
[OH-].[Na+]
Name
water ethanol
Quantity
130 mL
Type
reactant
Smiles
O.C(C)O
Step Two
Name
Quantity
24.6 g
Type
reactant
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The starting material is prepared
TEMPERATURE
Type
TEMPERATURE
Details
heating
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled to room temperature
CUSTOM
Type
CUSTOM
Details
evaporated
EXTRACTION
Type
EXTRACTION
Details
extracted twice with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extracts are dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
O(C1=CC=CC=C1)C=1C=CC(=C(C=O)C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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